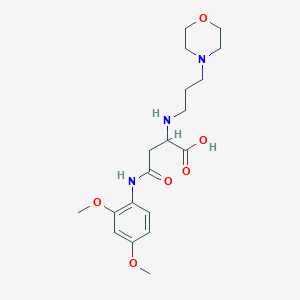
4-((2,4-Dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((2,4-Dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid” appears to be an organic compound containing multiple functional groups, including two amino groups, a carboxylic acid group, and a morpholine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors. The exact synthesis pathway would depend on the availability of starting materials and the desired yield and purity.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a morpholine ring. The presence of these groups would likely result in a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amino and carboxylic acid groups. These groups are both nucleophilic and acidic/basic respectively, which could make the compound reactive towards a variety of electrophiles and bases/acids.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and a morpholine ring could make the compound soluble in polar solvents.Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
The molecular structure, vibrational spectroscopy, and electronic properties of similar compounds have been extensively studied. For instance, the compound 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized, and its structure was confirmed by IR, (1)H NMR, and X-ray diffraction studies. This research provides insights into the molecular structure and electronic properties, including hyperpolarizability, molecular electrostatic potential, and natural bond orbital analysis, which are essential for understanding the chemical and physical properties of such compounds (Raju et al., 2015).
Chemical Synthesis and Reactivity
The synthesis and reactivity of amino-substituted heterocycles have been explored, demonstrating the versatility of such compounds in chemical synthesis. The study on acid cyclization of amino-substituted heterocycles to synthesize various heterocyclic compounds showcases the synthetic utility of these molecules in creating biologically active structures (Zinchenko et al., 2009).
Molecular Docking and Biological Activity
Molecular docking studies on derivatives of 4-oxobutanoic acid reveal their potential in inhibiting biological targets like Placenta growth factor (PIGF-1), suggesting a role in pharmacological applications. These studies highlight the importance of such compounds in drug discovery, especially in understanding their interaction with biological molecules and their potential as inhibitors of specific proteins (Vanasundari et al., 2018).
Optical and Electronic Properties
The optical and electronic properties of similar compounds have been studied, focusing on their potential as materials in optoelectronics. For example, vibrational spectroscopy and supramolecular studies on derivatives have been applied to understand their electronic structure and intermolecular interactions, which are crucial for designing materials with specific optical properties (Fernandes et al., 2017).
Solid-Phase Synthesis Applications
The synthesis and application of Fmoc-protected morpholine-3-carboxylic acid from similar compounds demonstrate the utility in peptidomimetic chemistry and solid-phase synthesis. This work illustrates the relevance of such compounds in the synthesis of peptides and peptidomimetics, providing a pathway for the development of therapeutic agents and research tools (Sladojevich et al., 2007).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve exploring its potential uses, particularly in the field of medicinal chemistry. Additionally, further studies could be conducted to better understand its physical and chemical properties.
properties
IUPAC Name |
4-(2,4-dimethoxyanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6/c1-26-14-4-5-15(17(12-14)27-2)21-18(23)13-16(19(24)25)20-6-3-7-22-8-10-28-11-9-22/h4-5,12,16,20H,3,6-11,13H2,1-2H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKVMNTOFJOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-Dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

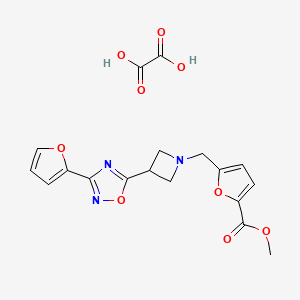
![N-(3-methoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2803437.png)
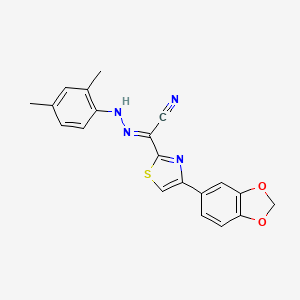
![2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride](/img/structure/B2803439.png)
![2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2803442.png)
![Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate](/img/structure/B2803443.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea](/img/structure/B2803444.png)
![2,2-Dimethyl-N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]propanamide](/img/structure/B2803445.png)
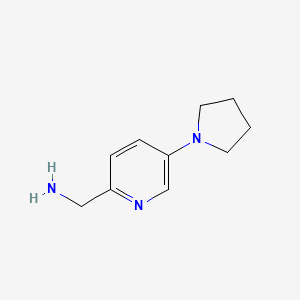
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2803448.png)
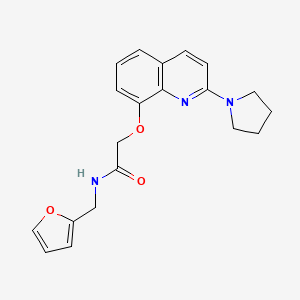
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2803456.png)
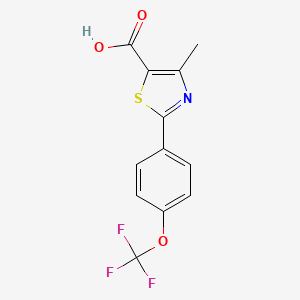
![4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline](/img/structure/B2803459.png)